(Z)-5-((5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.
Reduction: Reduction reactions can target the methylene group or the thioxothiazolidinone ring.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, it may be explored for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-5-((5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures.
Indole Derivatives: Compounds containing the indole moiety with various substitutions.
Uniqueness
The unique combination of the indole and thioxothiazolidinone moieties in (Z)-5-((5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2O2S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-9-11(8-14-15(19)18(3)16(21)22-14)12-7-10(20-4)5-6-13(12)17(9)2/h5-8H,1-4H3/b14-8- |
InChI Key |
DUKSBSKODLWHEF-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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